molecular formula C13H13N3O3 B1436722 Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate CAS No. 1306739-45-6

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B1436722
CAS No.: 1306739-45-6
M. Wt: 259.26 g/mol
InChI Key: UTVAIJQVNSREMC-UHFFFAOYSA-N
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Description

“Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate” is a chemical compound with the CAS Number: 1306739-45-6 . It has a molecular weight of 259.26 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles derivatives, which includes “this compound”, can be achieved by cyclocondensation of 2-aminobenzimidazole with isoflavones in MeOH in the presence of 3 equiv of MeONa . This process is accompanied by the opening of the pyran ring followed by cyclocondensation .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-5,8H,6-7H2,1H3,(H,14,15) . The InChI key is AGGOPISJUSEGKN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Varshney et al. (2015) described the synthesis of a series of hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles from Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate. These compounds were tested for cytotoxic activity against various human cell lines, including Hep3B, MCF 7, and HeLa, showing potential as anticancer agents (Varshney et al., 2015).
    • Harutyunyan (2014) synthesized derivatives of 5,6-Dihydropyrimido and Pyrimido benzimidazoles, starting from related pyrimidine carboxylic acids, indicating potential in synthesizing new heterocyclic systems (Harutyunyan, 2014).
  • Anti-microbial and Anti-inflammatory Properties :

    • Ahmad et al. (2011) synthesized a series of compounds from this compound that demonstrated moderate to significant anti-microbial activities. These findings suggest potential applications in developing new antimicrobial agents (Ahmad et al., 2011).
    • Matson (1990) disclosed a process for preparing an anti-inflammatory compound starting with related isoxazole compounds, indicating the relevance of these derivatives in anti-inflammatory treatments (Matson, 1990).
  • Chemical Transformations and Synthesis Techniques :

    • Troxler and Weber (1974) demonstrated the reaction between 2-aminobenzimidazole and dimethyl acetylenedicarboxylate, producing various derivatives, including methyl 1,2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate. This research contributes to understanding the chemical transformations of related compounds (Troxler & Weber, 1974).

Biochemical Analysis

Biochemical Properties

Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an antioxidant . Additionally, this compound may bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that are crucial for cell survival and function . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules such as DNA and proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, depending on the context. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that are crucial for the detoxification of reactive oxygen species, thereby playing a role in maintaining cellular redox balance . The compound can also affect the levels of various metabolites, influencing metabolic flux within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors . Additionally, it may localize to the mitochondria, influencing metabolic processes and the production of reactive oxygen species . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular compartments .

Properties

IUPAC Name

methyl 2-(4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12(18)7-8-6-11(17)16-10-5-3-2-4-9(10)15-13(16)14-8/h2-6,8,17H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAIJQVNSREMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C=C(N2C3=CC=CC=C3N=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate
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Methyl (4-hydroxy-1,2-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

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